Enhanced Antiproliferative Potency Relative to Non-Phenylsulfonyl 3-Azabicyclo[3.1.0]hexanes
The phenylsulfonyl-containing 3-azabicyclo[3.1.0]hexane derivative exhibits superior antiproliferative activity compared to structural analogs with alternative N-substituents. In a panel of human cancer cell lines, the phenylsulfonyl derivative achieved IC50 values of 4.2–24.1 μM, whereas many other N-substituted 3-azabicyclo[3.1.0]hexane derivatives in the same series showed significantly higher IC50 values (e.g., >40 μM against HeLa and MCF-7 cells for several N-aryl or N-alkyl substituted analogs) [1].
| Evidence Dimension | Antiproliferative activity (IC50, μM) |
|---|---|
| Target Compound Data | 4.2–24.1 μM (range across K562, Jurkat, HeLa, CT26, Vero cell lines) |
| Comparator Or Baseline | Various N-substituted 3-azabicyclo[3.1.0]hexane analogs |
| Quantified Difference | Up to >10-fold lower IC50 (i.e., higher potency) for the phenylsulfonyl derivative compared to less active analogs in the same study |
| Conditions | MTT assay, 72 h incubation, human cancer cell lines (K562, Jurkat, HeLa) and mouse CT26, monkey Vero cells |
Why This Matters
This quantitative potency advantage justifies prioritizing the phenylsulfonyl derivative over generic 3-azabicyclo[3.1.0]hexane building blocks in anticancer lead discovery programs, where initial hit potency is a critical selection criterion.
- [1] Shmakov, S. V.; Latypova, D. K.; Shmakova, T. V.; Rubinshtein, A. A.; Chukin, M. V.; Zhuravskii, S. G.; Knyazev, N. A.; Stepakov, A. V.; Galagudza, M. M.; Boitsov, V. M. 'A Series of Heterocyclic Compounds Containing Spirofused Barbiturate and 3-Azabicyclo[3.1.0]hexane Frameworks Have Been Studied as Potential Antitumor Agents.' International Journal of Molecular Sciences, 2022, 23(18), 10759. View Source
